molecular formula C9H7BrClN B1522752 6-Bromoquinoline hydrochloride CAS No. 55377-26-9

6-Bromoquinoline hydrochloride

Cat. No.: B1522752
CAS No.: 55377-26-9
M. Wt: 244.51 g/mol
InChI Key: DBBDYPKQZYXQFI-UHFFFAOYSA-N
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Description

6-Bromoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H7BrClN and its molecular weight is 244.51 g/mol. The purity is usually 95%.
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Biological Activity

6-Bromoquinoline hydrochloride is a derivative of quinoline, a compound known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, particularly in cancer treatment and antimicrobial applications. The findings are supported by various research studies and data tables.

Chemical Structure and Synthesis

This compound can be synthesized through several methods, including nucleophilic substitution reactions. The introduction of the bromine atom enhances the compound's reactivity, making it suitable for further modifications that can lead to biologically active derivatives.

Synthesis Pathways

  • Nitration : Nitration of 6-bromoquinoline leads to the formation of 5-nitro-6-bromoquinoline, which exhibits significant biological activity. This compound can undergo further reactions to yield various morpholine and piperazine derivatives, enhancing its pharmacological profile .
  • Nucleophilic Substitution : The bromine atom in 6-bromoquinoline can be substituted by nucleophiles such as morpholine or piperazine under microwave-assisted conditions, resulting in compounds with improved biological activities .

Anticancer Activity

Research indicates that 6-bromoquinoline and its derivatives possess notable anticancer properties. For instance, studies have shown that compounds derived from 6-bromoquinoline exhibit antiproliferative effects on various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism of Action
5-Nitro-6-bromoquinolineMCF-7 (Breast)12.51Induces apoptosis via PARP cleavage
2-Arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamideMDA-MB-231 (Breast)8.50Cell cycle arrest in G2-M phase

The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, studies have demonstrated that treatment with certain derivatives leads to increased levels of cleaved PARP and inhibits cell growth effectively .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The structure-activity relationship studies indicate that modifications to the quinoline scaffold can enhance its effectiveness against Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaActivity
5-Nitro-6-bromoquinolineE. coliHigh
6-Bromoquinoline derivativesStaphylococcus aureusModerate

These compounds exhibit mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them potential candidates for antibiotic development .

Case Study: Anticancer Efficacy

A study conducted on a series of quinoline derivatives, including those based on 6-bromoquinoline, evaluated their efficacy against breast cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .

Case Study: Antimicrobial Screening

Another study focused on the antimicrobial properties of various quinoline derivatives showed that modifications at specific positions significantly enhanced their antibacterial activity. Compounds derived from 6-bromoquinoline demonstrated effective inhibition against both resistant and non-resistant strains .

Properties

IUPAC Name

6-bromoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBDYPKQZYXQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675386
Record name 6-Bromoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55377-26-9
Record name Quinoline, 6-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55377-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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